1-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-phenylurea
CAS No.: 1203120-33-5
Cat. No.: VC6941756
Molecular Formula: C16H17N3O3S
Molecular Weight: 331.39
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1203120-33-5 |
|---|---|
| Molecular Formula | C16H17N3O3S |
| Molecular Weight | 331.39 |
| IUPAC Name | 1-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-phenylurea |
| Standard InChI | InChI=1S/C16H17N3O3S/c20-16(17-13-6-2-1-3-7-13)18-14-8-4-9-15(12-14)19-10-5-11-23(19,21)22/h1-4,6-9,12H,5,10-11H2,(H2,17,18,20) |
| Standard InChI Key | KEICZZBYHBAHLV-UHFFFAOYSA-N |
| SMILES | C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NC(=O)NC3=CC=CC=C3 |
Introduction
Synthesis of Related Compounds
Compounds with similar structures, such as those containing the dioxidoisothiazolidin ring, are typically synthesized through multiple organic reactions. These processes often involve the use of solvents like dichloromethane or dimethylformamide and may require catalysts to facilitate specific reactions. The synthesis of related compounds, such as 1-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)urea, involves several key steps, including the formation of urea derivatives and the incorporation of isothiazolidine moieties.
Potential Applications
Compounds with dioxidoisothiazolidin moieties are often explored for their potential therapeutic properties. They may interact with biological targets such as enzymes or receptors, modulating biochemical pathways relevant to medicinal applications. While specific data on 1-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-phenylurea is not available, related compounds have shown promise in various fields, including pharmaceutical intermediates and material science.
Research Findings and Future Directions
Research on compounds with similar structures highlights their potential in medicinal chemistry. For example, compounds featuring the dioxidoisothiazolidin ring have been explored for their biological activities, including potential therapeutic applications. Future studies should focus on optimizing synthesis routes, exploring modifications that enhance biological activity, and reducing toxicity profiles.
Data Tables
Due to the lack of specific data on 1-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-phenylurea, the following table provides general information on related compounds:
| Compound | Molecular Formula | Molecular Weight | Potential Applications |
|---|---|---|---|
| 1-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)urea | Not specified | Not specified | Pharmaceutical intermediates, medicinal chemistry |
| 1-(2,3-Dimethoxyphenyl)-3-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea | C18H20N2O4S | 391.44 g/mol | Biological activities, material science |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume